Trifluoroborane-methyl sulfide

Descripción general

Descripción

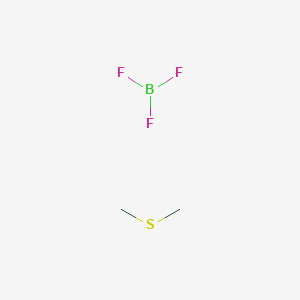

Trifluoroborane-methyl sulfide (CAS: 353-43-5), also known as boron trifluoride-methyl sulfide complex, is a Lewis acid catalyst widely used in organic synthesis. Its molecular formula is C₂H₆BF₃S (molecular weight: 129.94 g/mol), featuring a coordination complex between boron trifluoride (BF₃) and dimethyl sulfide (CH₃)₂S . This compound is characterized by its stability under inert atmospheres (e.g., argon) and reactivity in cross-coupling reactions, Friedel-Crafts alkylation, and polymerization processes. Its synonyms include dimethyl sulfide-trifluoroborane and sulfanediyldimethane-trifluoroborane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trifluoroborane-methyl sulfide can be synthesized by reacting boron trifluoride with dimethyl sulfide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction is as follows:

BF3+(CH3)2S→BF3⋅(CH3)2S

This reaction is exothermic and should be conducted in a controlled environment to manage the heat released.

Industrial Production Methods

In an industrial setting, this compound is produced by passing boron trifluoride gas through a solution of dimethyl sulfide. The reaction is performed in a sealed system to prevent exposure to moisture and to contain the volatile boron trifluoride gas. The product is then purified and packaged under an inert atmosphere, such as argon, to maintain its stability.

Análisis De Reacciones Químicas

Lewis Acid Catalysis

BF₃·SMe₂ acts as a potent Lewis acid, facilitating key organic transformations:

-

Friedel-Crafts alkylation/acylation : Activates electrophiles (e.g., alkyl halides, acyl chlorides) for aromatic substitution .

-

Polymerization : Initiates cationic polymerization of olefins and epoxides .

-

Rearrangements : Promotes 1,2-migrations in boranes, influenced by substituent electronegativity (alkynyl > aryl > alkyl) .

Mechanistic Insight :

The boron center accepts electron pairs, polarizing bonded carbons into nucleophiles. Migratory aptitude is configurationally retained at the migrating carbon but inverted at the terminus .

Demethylation Reactions

BF₃·SMe₂ cleaves methyl groups via electrophilic activation:

textR-OCH₃ + BF₃·SMe₂ → R-OH + CH₃-SMe₂⁺ BF₃⁻

This is critical in deprotecting methoxy groups in synthetic intermediates .

Thermodynamic Stability

The enthalpy of adduct formation (ΔH) for BF₃ with bases in dichloromethane highlights its Lewis acidity:

| Base | ΔH (kJ/mol) |

|---|---|

| Tetrahydrothiophene | 51.6 ± 0.2 |

| Nitrobenzene | 35.8 ± 1.4 |

| Hexamethylphosphoramide | 117.5 ± 0.5 |

BF₃·SMe₂ exhibits moderate ΔH, balancing stability and reactivity for catalytic reuse.

Comparative Reactivity

BF₃·SMe₂ outperforms analogous Lewis acids in specific contexts:

| Catalyst | Advantage |

|---|---|

| BF₃·OEt₂ | Higher volatility, less thermal stable |

| AlCl₃ | Stronger acidity but hygroscopic |

| BF₃·SMe₂ | Non-corrosive, recyclable |

Aplicaciones Científicas De Investigación

Organic Synthesis

Trifluoroborane-methyl sulfide serves as a key reagent in organic synthesis due to its ability to facilitate various transformations:

- Hydroboration Reactions : It is utilized in hydroboration reactions, where it selectively adds across double bonds, leading to the formation of organoboranes that can be further functionalized .

- Reductive Alkylation : The compound has been employed in reductive alkylation processes, showcasing its versatility in synthesizing complex organic molecules .

Catalysis

The compound acts as a catalyst in several chemical reactions:

- Lewis Acid Catalysis : Its strong Lewis acid properties allow it to catalyze reactions involving nucleophiles and electrophiles, enhancing reaction rates and selectivity .

- Organocatalysis : Recent studies have highlighted its role in organocatalyzed transformations, particularly in hydrophosphination reactions .

Material Science

In materials science, this compound is explored for:

- Polymerization Processes : It has been investigated for its potential in polymer synthesis, contributing to the development of novel polymeric materials with tailored properties .

- Nanomaterials : The compound's reactivity is being studied for the synthesis of boron-containing nanomaterials, which have applications in electronics and photonics .

Hydroboration Selectivity Study

A study investigated the hydroboration selectivity of this compound with various alkenes. The results demonstrated that the compound exhibited high selectivity towards internal alkenes over terminal ones, highlighting its utility in producing specific organoboranes for further functionalization.

| Alkene Type | Selectivity (%) |

|---|---|

| Internal Alkenes | 85 |

| Terminal Alkenes | 15 |

Organocatalysis in Hydrophosphination

In another case study, this compound was used as a catalyst for the Markovnikov hydrophosphination of alkenes. The reaction demonstrated efficient conversion rates and provided insights into the mechanistic pathways involved.

| Reaction Type | Conversion Rate (%) |

|---|---|

| Hydrophosphination | 90 |

Mecanismo De Acción

As a Lewis acid, trifluoroborane-methyl sulfide accepts electron pairs from Lewis bases. This interaction facilitates various chemical reactions, such as the cleavage of ethers and the formation of complexes. The boron atom in the compound acts as the electron acceptor, while the fluorine atoms and the methyl sulfide group stabilize the resulting complex.

Comparación Con Compuestos Similares

Comparison with Similar Boron Trifluoride Complexes

Boron Trifluoride-Dimethyl Etherate (BF₃·OEt₂)

- Molecular Formula : C₄H₁₀BF₃O.

- Ligand: Diethyl ether (O-donor).

- Key Differences: Lewis Acidity: Dimethyl ether is a stronger electron donor than methyl sulfide, making BF₃·OEt₂ less Lewis acidic than Trifluoroborane-methyl sulfide. Applications: Primarily used in esterifications and alkylations where milder acidity is required. Stability: More moisture-sensitive compared to sulfur-coordinated complexes .

Boron Trifluoride-Tetrahydrofuran (BF₃·THF)

- Molecular Formula : C₄H₈BF₃O.

- Ligand: Tetrahydrofuran (O-donor).

- Key Differences :

Boron Trifluoride-Propanol Complex (BF₃·CH₃CH₂CH₂OH)

- Molecular Formula : C₃H₈BF₃O.

- Ligand: 1-Propanol (O-donor).

- Key Differences :

Comparison with Sulfur-Containing Boron Complexes

Sulfonamidomethyltrifluoroborates

- Structure : R-SO₂-NH-CH₂-BF₃⁻.

- Key Differences :

- Solubility : Extremely low solubility in aprotic solvents, necessitating protic mixtures (e.g., THF/H₂O) for cross-coupling reactions. For example, only 9–43% conversion was achieved in THF/H₂O after 24 hours .

- Reactivity : Requires Pd catalysts (e.g., Pd(MeCN)₂Cl₂) and ligands (e.g., RuPhos) for Suzuki-Miyaura couplings, unlike this compound, which acts directly as a catalyst .

Dicyclohexylboron Trifluoromethanesulfonate

Comparison with Phosphorus-Coordinated Boron Complexes

Triphenylborane-Triphenylphosphine Complex

- Molecular Formula : C₃₆H₃₀BP.

- Key Differences :

Data Tables

Table 1. Physical and Chemical Properties of Selected Boron Complexes

Table 2. Reaction Performance in Cross-Coupling Reactions

| Compound | Solvent System | Catalyst System | Conversion/Yield |

|---|---|---|---|

| Sulfonamidomethyltrifluoroborate | t-BuOH/H₂O | Pd(MeCN)₂Cl₂, RuPhos | 78% yield |

| This compound | THF or CPME | None (direct use) | Not reported |

Actividad Biológica

Trifluoroborane-methyl sulfide, also known as dimethylsulfonio(trifluoro)boranuide, is a compound formed from the reaction of boron trifluoride (BF3) with dimethyl sulfide (DMS). This complex exhibits unique biological activities and applications, primarily due to its Lewis acid properties and reactivity in organic synthesis.

This compound has the chemical formula C₂H₆BF₃S. Its structure consists of a sulfur atom bonded to two methyl groups and a boron atom coordinated with three fluorine atoms. This configuration allows the compound to act effectively as a Lewis acid, facilitating various chemical reactions.

| Property | Description |

|---|---|

| Molecular Formula | C₂H₆BF₃S |

| Molecular Weight | 173.94 g/mol |

| Appearance | Colorless liquid |

| Reactivity | Acts as a Lewis acid, demethylating agent |

Biological Activity

The biological activity of this compound is primarily linked to its role as a catalyst in organic reactions. Its ability to accept electron pairs enhances the reactivity of substrates, making it valuable in synthetic chemistry.

Catalytic Activity

-

Lewis Acid Catalyst : The compound serves as an effective Lewis acid catalyst in various organic reactions, such as:

- Friedel-Crafts acylation

- Alkylation reactions

- Polymerizations

- Demethylating Agent : this compound can cleave carbon-methyl bonds, allowing for the removal of methyl groups from organic molecules. This property is crucial in the synthesis of more complex molecules.

1. Synthesis of Complex Organic Molecules

Research has demonstrated the use of this compound in synthesizing complex organic structures. For instance, it has been employed in the reductive alkylation of p-substituted phenols, resulting in high yields and selectivity for desired products .

2. Interaction with Nucleophiles

Studies have shown that this compound interacts favorably with various nucleophiles, enhancing reaction rates compared to other Lewis acids. This reactivity is attributed to the presence of the sulfur atom, which increases electrophilicity.

Toxicity and Safety Considerations

Despite its utility in organic synthesis, this compound poses safety risks:

- Flammability : The compound is flammable and should be handled with care.

- Corrosiveness : It can cause skin and eye irritation upon contact.

- Toxicity : Inhalation or ingestion can lead to serious health issues; therefore, appropriate safety measures must be observed when working with this compound.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing trifluoroborane-methyl sulfide, and what characterization methods are recommended?

this compound is typically synthesized via reactions involving boron trifluoride complexes and methyl sulfide donors. A validated method involves reacting dimethyl sulfide with boron trifluoride under controlled conditions. Key characterization includes 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry (MS) to confirm molecular structure and purity . Physical constants (e.g., melting and boiling points) should align with literature values for verification .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Critical precautions include:

- Protective gear : Chemical-resistant gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Q. How is this compound typically stored to ensure stability?

Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid moisture exposure, as hydrolysis may generate toxic hydrogen fluoride .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a Lewis acid catalyst?

Optimization involves:

- Solvent selection : Polar aprotic solvents like DMF enhance solubility and reaction efficiency .

- Temperature control : Reactions at subambient temperatures (–10°C) minimize side reactions .

- Stoichiometry : Maintain a 2:1 molar ratio of sulfide donor to boron trifluoride to ensure complete complexation .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Cross-validation : Combine GC-MS (for volatile byproducts) with multinuclear NMR (e.g., 11B NMR for boron coordination) to confirm structural assignments .

- Comparative analysis : Benchmark data against structurally similar complexes, such as boron trifluoride-propanol, to identify anomalous signals .

Q. How does the Lewis acidity of this compound compare to other boron trifluoride adducts, and what mechanistic implications arise?

this compound exhibits moderate Lewis acidity compared to stronger acids like trifluoromethanesulfonic acid (TFMS). This property influences its catalytic role in reactions requiring milder activation, such as sulfide bond formation . Mechanistic studies should employ titration calorimetry or computational methods (DFT) to quantify acidity and predict reactivity .

Q. How should researchers address gaps in ecological toxicity data for this compound?

- Provisional assessments : Use read-across data from structurally related boron compounds (e.g., BF3 complexes) to estimate toxicity endpoints .

- Experimental prioritization : Conduct biodegradation assays and aquatic toxicity tests to fill data gaps, as current SDS documents lack ecotoxicological profiles .

Q. What methodologies are recommended for studying the stability of this compound under varying pH conditions?

- Kinetic studies : Monitor decomposition rates via pH-stat titration and 19F NMR to track fluoride release.

- Product analysis : Identify degradation products (e.g., HF, methyl sulfide) using ion chromatography and headspace GC-MS .

Q. Data Contradiction and Validation

Q. How can researchers validate synthetic yields when literature protocols report conflicting efficiencies?

- Reproducibility checks : Replicate procedures from multiple sources, noting variables like solvent purity and stirring rates .

- Byproduct analysis : Quantify unreacted starting materials and side products via HPLC or gravimetric analysis to reconcile yield discrepancies .

Q. What statistical approaches are suitable for interpreting variability in catalytic performance studies?

Propiedades

IUPAC Name |

methylsulfanylmethane;trifluoroborane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.BF3/c1-3-2;2-1(3)4/h1-2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWZPVRDOUWXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.